molecular formula C23H25N3O B10771666 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea

1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea

Cat. No.: B10771666
M. Wt: 363.5 g/mol
InChI Key: VPSCJCQPUGKRNC-ZVVBTKFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3H]A778317 involves the tritiation of A778317, which is achieved by introducing tritium atoms into the molecule . The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of [3H]A778317 involves large-scale synthesis using the same synthetic route as described above. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions: [3H]A778317 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may produce hydrogenated derivatives .

Properties

Molecular Formula

C23H25N3O

Molecular Weight

363.5 g/mol

IUPAC Name

1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea

InChI

InChI=1S/C23H25N3O/c1-23(2,3)17-8-9-18-15(13-17)7-10-21(18)26-22(27)25-20-6-4-5-16-14-24-12-11-19(16)20/h4-6,8-9,11-14,21H,7,10H2,1-3H3,(H2,25,26,27)/t21-/m1/s1/i5T,6T

InChI Key

VPSCJCQPUGKRNC-ZVVBTKFUSA-N

Isomeric SMILES

[3H]C1=CC(=C(C2=C1C=NC=C2)NC(=O)N[C@@H]3CCC4=C3C=CC(=C4)C(C)(C)C)[3H]

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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